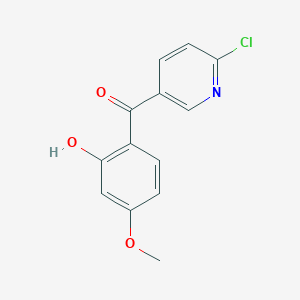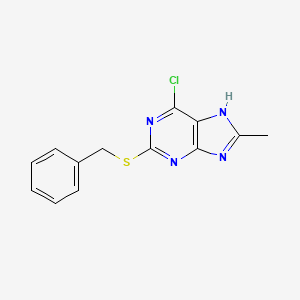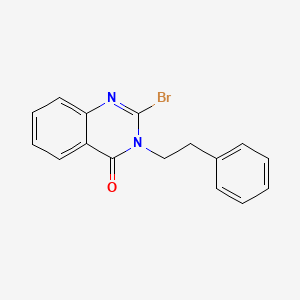
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the second position and a 2-phenylethyl group at the third position of the quinazolinone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 2-bromoacetophenone.
Formation of Quinazolinone Core: The initial step involves the cyclization of 2-aminobenzamide with 2-bromoacetophenone under acidic or basic conditions to form the quinazolinone core.
Introduction of 2-Phenylethyl Group: The 2-phenylethyl group is introduced through a nucleophilic substitution reaction using an appropriate phenylethyl halide or tosylate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to larger batch sizes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The quinazolinone core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-phenylethyl group may play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one: The compound itself.
2-Chloro-3-(2-phenylethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-Fluoro-3-(2-phenylethyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
2-Iodo-3-(2-phenylethyl)quinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom and the 2-phenylethyl group can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
923018-91-1 |
|---|---|
Formule moléculaire |
C16H13BrN2O |
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
2-bromo-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c17-16-18-14-9-5-4-8-13(14)15(20)19(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
UVNSPXQQZAOXAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
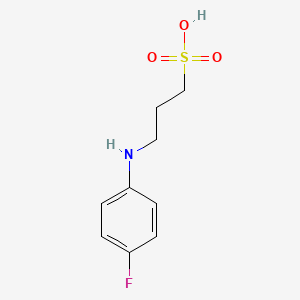
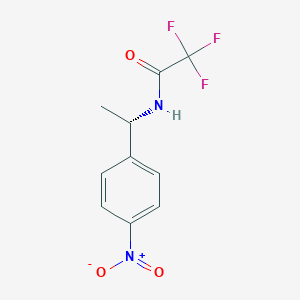

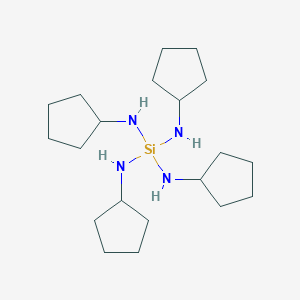
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)

